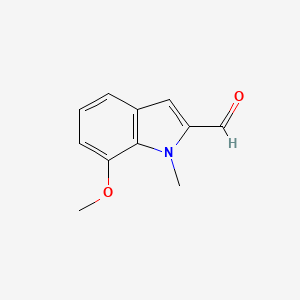

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde

描述

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative characterized by:

- Methoxy group (-OCH₃) at position 7 of the indole ring.

- Methyl group (-CH₃) at the nitrogen atom (N1).

- Carbaldehyde group (-CHO) at position 2.

Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Predicted Physical Properties:

- Boiling Point: ~397.6 °C (based on analogous compounds) .

- Density: ~1.14 g/cm³ (predicted at 20 °C) .

This compound is primarily used as a synthetic intermediate in pharmaceutical and materials research. Substituted indoles, including this derivative, are studied for their biological activities, such as antitumor and antimicrobial properties .

属性

IUPAC Name |

7-methoxy-1-methylindole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-9(7-13)6-8-4-3-5-10(14-2)11(8)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKITSNNLHSBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C(=CC=C2)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

化学反应分析

Oxidation Reactions

The aldehyde group at position 2 is susceptible to oxidation under standard conditions. Common oxidizing agents convert the aldehyde to a carboxylic acid.

Key Insight : Oxidation preserves the indole core while altering the reactivity profile for downstream applications (e.g., peptide coupling).

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol or fully reduced to a methyl group.

Note : LiAlH₄ offers higher selectivity for aldehyde reduction without affecting the methoxy group.

Nucleophilic Substitution at the Aldehyde Group

The aldehyde acts as an electrophilic site, reacting with nucleophiles to form imines or substituted derivatives.

Mechanistic Highlight : The reaction with glycine methyl ester proceeds via a tandem imine formation and cyclization to yield γ-carbolines, which are pharmacologically relevant scaffolds .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | EtOH, KOH, reflux | Chalcone derivatives | 82% | |

| Malononitrile | Piperidine, EtOH | 2-(Dicyanomethylene)-indole derivatives | 68% |

Application : These reactions are pivotal for synthesizing extended π-conjugated systems for materials science.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective EAS, directed by the methoxy and methyl groups.

Regioselectivity : The methoxy group at C-7 directs electrophiles to the C-5 position, while steric effects from the methyl group at N-1 influence substitution at C-4.

Functionalization of the Methoxy Group

Demethylation under acidic conditions generates a hydroxyl group.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 7-Hydroxy-1-methyl-1H-indole-2-carbaldehyde | 90% |

Utility : The hydroxyl group enables further derivatization (e.g., glycosylation, sulfonation).

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization to form polycyclic systems.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux | Indolo[2,1-b]quinazoline | 75% | |

| NH₄OAc | AcOH, 120°C | Indolocarbazole | 80% |

Significance : These reactions are critical for accessing natural product analogs.

科学研究应用

Scientific Research Applications

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde has applications in chemistry, where it serves as a building block for synthesizing complex molecules with potential biological activities.

Synthesis The synthesis of this compound can be achieved through different synthetic routes involving cyclization of precursors under specific reaction conditions, such as using catalysts, solvents, and controlled temperatures to obtain high yield and purity. Industrial production methods may involve continuous flow reactors and advanced purification techniques to meet specifications for various applications.

Mechanism of Action The mechanism of action of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound's structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Pharmaceutical Research

作用机制

The mechanism of action of 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on the Indole Core

Methoxy vs. Chloro :

- The methoxy group (electron-donating) at position 7 enhances electron density on the indole ring, improving stability and reactivity in electrophilic substitutions .

- Chloro substituents (electron-withdrawing), as in 7-chloro-2-methyl-1H-indole, reduce electron density, altering reaction pathways and biological interactions .

N1-Substitution :

Functional Group Influence

Carbaldehyde (CHO) vs. Carboxylate Esters (COOCH₃) :

- The carbaldehyde group at position 2 is highly reactive, making the compound suitable for condensation reactions (e.g., forming Schiff bases) .

- Methyl carboxylate esters (e.g., methyl 7-methoxy-1H-indole-2-carboxylate) are less reactive but more stable, often used as intermediates in drug synthesis .

生物活性

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde (C11H11NO2) is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores its biological activity by examining various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole framework, characterized by a fused benzene and pyrrole ring, with a methoxy group at the 7-position and an aldehyde group at the 2-position. Its molecular weight is 189.21 g/mol, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Structural Features | Indole derivative |

| Functional Groups | Methoxy, Aldehyde |

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties that help mitigate oxidative stress in cells.

- Antimicrobial Activity : It has shown effectiveness against a range of pathogens, including bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various strains of bacteria and fungi:

- Bacterial Activity : The compound has shown effective inhibition against Staphylococcus aureus (including MRSA) with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. It was less effective against Gram-negative bacteria like Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 3.90 |

| Staphylococcus epidermidis | 7.80 |

| Candida albicans | 7.80 |

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Notably effective against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells.

- Cytotoxicity Results : Exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.

Study on Antimicrobial Effects

A study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results demonstrated strong activity against S. aureus, with promising implications for treating resistant strains.

Study on Anticancer Potential

In another study focusing on indole-containing metal complexes, researchers found that derivatives similar to this compound showed enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics like paclitaxel.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde, and how can reaction conditions (e.g., temperature, catalysts) be systematically evaluated?

- Methodology : A nitrogen atmosphere is critical to prevent oxidation during indole synthesis. For example, a protocol analogous to involves refluxing with acetic acid and monitoring via HPLC for intermediate formation. Key steps include:

- Temperature control (<30°C during reagent addition) to avoid side reactions.

- Use of polar aprotic solvents (e.g., glycol dimethyl ether) to stabilize intermediates.

- Post-reaction purification via filtration, washing (water/acetonitrile), and recrystallization .

Q. How are key functional groups (methoxy, methyl, aldehyde) in this compound characterized using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–3.0 ppm) show distinct singlets. The aldehyde proton appears as a sharp singlet at δ ~9.8–10.2 ppm but may be absent in deuterated solvents due to exchange .

- ¹³C NMR : Aldehyde carbons resonate at δ ~190–200 ppm, while methoxy carbons appear at δ ~55–60 ppm .

Q. What purification strategies are effective for isolating high-purity this compound?

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate polar aldehyde derivatives.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity, verified by melting point (mp) analysis (compare to literature values, e.g., mp 140–146°C for analogous indole aldehydes ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure, particularly regarding substituent orientation?

- Crystallization : Diffraction-quality crystals are obtained via slow evaporation of dichloromethane/methanol (1:1).

- Refinement : Use SHELXL ( ) for structure solution. For example, the methyl group at N1 and methoxy at C7 in this compound show bond angles of ~120°, confirmed by anisotropic displacement parameters .

- Validation : Apply the IUCr’s checkCIF tool to identify outliers in geometric parameters (e.g., bond lengths, angles) and address disorder in the aldehyde group .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be analyzed to diagnose synthetic byproducts or tautomeric forms?

- Case Study : If the aldehyde proton is absent in ¹H NMR, consider deuteration or keto-enol tautomerism. Use 2D NMR (HSQC, HMBC) to confirm connectivity:

- HMBC correlations between the aldehyde carbon (δ ~190 ppm) and adjacent indole protons (e.g., C3-H) confirm positional integrity .

Q. What strategies guide the design of biologically active derivatives, and how do substituents influence reactivity?

- Derivatization Pathways :

- Aldehyde Modification : Condense with amines (e.g., hydrazines) to form Schiff bases, as seen in ’s synthesis of thiazol-indole hybrids .

- Methoxy Group Effects : Electron-donating methoxy groups enhance electrophilic substitution at C5; bromination or nitration can be directed here for further functionalization .

Methodological Notes

- Contradiction Management : If yields vary between synthetic batches (e.g., 65% in vs. higher yields in other protocols), optimize stoichiometry (1.1 equiv of aldehyde precursor) and reaction time .

- Safety : Handle aldehydes under inert atmospheres to prevent polymerization; store at –20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。